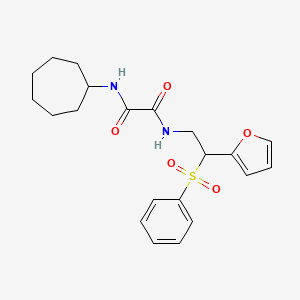

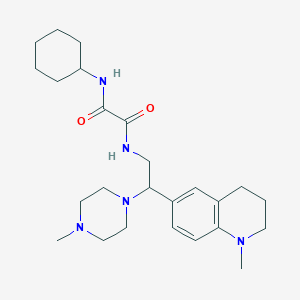

![molecular formula C22H16N2O3S B2469523 N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide CAS No. 536729-15-4](/img/structure/B2469523.png)

N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

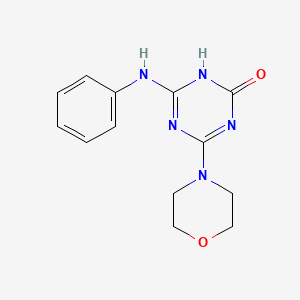

“N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide” is a complex organic compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The compound also contains acenaphthene and benzamide moieties. Thiazoles are a part of many biologically active compounds and are used in various fields such as medicinal chemistry and agriculture .

Molecular Structure Analysis

The molecular structure of “N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide” would be characterized by the presence of a thiazole ring, acenaphthene moiety, and a benzamide group. The thiazole ring is planar and aromatic, characterized by significant pi-electron delocalization .Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions, including electrophilic and nucleophilic substitutions . The specific reactions that “N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide” can undergo would depend on the specific functional groups present in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide” would depend on its specific structure. Thiazoles are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .科学的研究の応用

Supramolecular Chemistry and Self-Assembly

The compound’s π-extended acenaphtho[1,2-d][1,2,3]triazole core serves as a versatile building block for supramolecular chemistry. In the solid state, it forms cyclic assemblies, such as hydrogen-bonded cyclic tetrad structures. These assemblies can stack infinitely, creating unique crystal structures. Additionally, evidence for analogous self-assembly in solution has been provided through low-temperature NMR spectroscopy and computational analyses .

Coordination Chemistry

By fusing a reactive heterocyclic ring with a larger aromatic framework, this compound can act as a ligand in coordination complexes. For instance, Kuratowski-type penta-nuclear complexes have been prepared from related triazoles. These complexes exhibit interesting properties, such as red-shifted fluorescence and significant internal molecular free volume .

Antimicrobial and Anticancer Activities

While specific studies on this compound are limited, related thiazole derivatives have shown promising biological activities. Thiazoles exhibit antimicrobial, antifungal, and anticancer properties. Researchers could explore the potential of this compound in drug discovery and development .

Catalysis and Organic Synthesis

The unique structural features of this compound may enable its use as a catalyst or as a precursor in organic synthesis. Investigating its reactivity and functionalization could reveal novel transformations and applications.

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit .

Biochemical Pathways

Thiazole derivatives, however, are known to affect a variety of biochemical pathways, again depending on the specific biological activity they exhibit .

Pharmacokinetics

Thiazole derivatives, however, are known to have diverse pharmacokinetic properties, which can influence their bioavailability .

Result of Action

Thiazole derivatives are known to have a range of effects at the molecular and cellular level, depending on their specific biological activity .

Action Environment

Environmental factors can influence the action of thiazole derivatives, as with any other drug molecule .

将来の方向性

The future directions for the study of “N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide” would likely involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by thiazole derivatives, it could be of interest in fields such as medicinal chemistry and agriculture .

特性

IUPAC Name |

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3S/c1-26-13-9-10-14(17(11-13)27-2)21(25)24-22-23-19-15-7-3-5-12-6-4-8-16(18(12)15)20(19)28-22/h3-11H,1-2H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPJMURZOWDEJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC5=C4C3=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

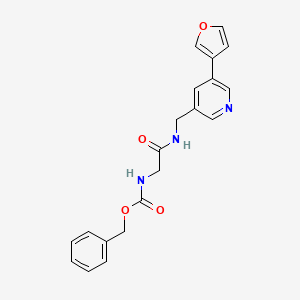

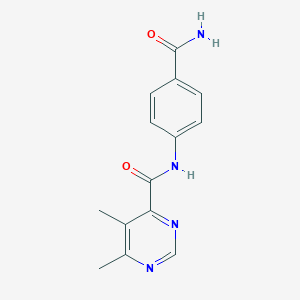

![N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide](/img/structure/B2469441.png)

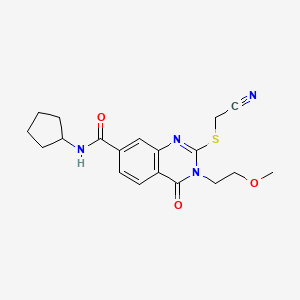

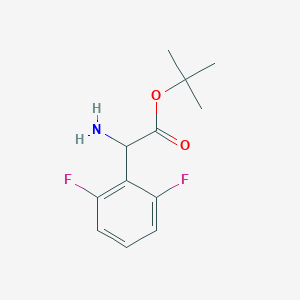

![N-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2469443.png)

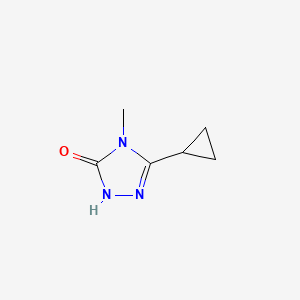

![2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2469447.png)

![5-chloro-2-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2469450.png)

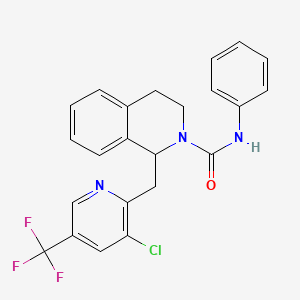

![N-[(2-chlorophenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2469457.png)